molecular formula C12H10F3N3 B12239260 N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12239260
M. Wt: 253.22 g/mol
InChI Key: NNVFRSOIHASCSL-UHFFFAOYSA-N
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Description

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the trifluoromethyl and amine groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the trifluoromethyl group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative includes a methyl group instead of a trifluoromethyl group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound features a nitro group, providing different electronic properties.

Uniqueness

N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing compounds with enhanced biological activity and stability.

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)10-3-5-17-11(6-10)18-8-9-2-1-4-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

NNVFRSOIHASCSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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